3-(Difluoromethyl)pyrrolidine
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-(Difluoromethyl)pyrrolidine is C5H9F2N . The molecular weight is 121.13 g/mol. The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis
3-(Difluoromethyl)pyrrolidine is a solid compound . Its unique physical and chemical properties are due to the presence of the difluoromethyl group and the pyrrolidine ring.Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines, which can be synthesized from pyrrolidine derivatives, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
- Methods : The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Unwanted by-products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Drug Discovery
- Field : Drug Discovery .
- Application : Pyrrolidine is a versatile scaffold for novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods : The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
- Results : Compared with 3-S-methylpyrrolidine or an unsubstituted pyrrolidine, 3-R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .
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Synthesis of Trifluoromethylpyridines
- Field : Organic Chemistry .
- Application : 3-(Difluoromethyl)pyrrolidine can be used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods : The synthesis involves the introduction of the difluoromethyl group at the meta- or para-position of pyridines .
- Results : This method provides a new way to introduce fluorinated components into molecules .
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Development of Succinate Dehydrogenase Inhibitors (SDHI) Fungicides
- Field : Agrochemical Industry .
- Application : A series of amide derivatives containing a pyrrolidine moiety were designed and synthesized as potential succinate dehydrogenase inhibitors (SDHI) fungicides .
- Methods : The compounds were evaluated for their antifungal activities against several fungi .
- Results : Some compounds showed excellent antifungal activities against the five fungi . Among them, compound 6 showed broad-spectrum inhibitory activities .
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Development of New Succinate Dehydrogenase Inhibitors (SDHI) Fungicides
- Field : Phytopathogenic Fungi Control .
- Application : A series of amide derivatives containing a pyrrolidine moiety were designed and synthesized as potential succinate dehydrogenase inhibitors (SDHI) fungicides .
- Methods : The compounds were evaluated for their antifungal activities against several fungi .
- Results : Some compounds showed excellent antifungal activities against the five fungi. Among them, compound 6 showed broad-spectrum inhibitory activities .
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- Field : Organic Chemistry .
- Application : 3-(Difluoromethyl)pyrrolidine can be used in the synthesis of pyridines with the difluoromethyl group at the meta- or para-position .
- Methods : The synthesis involves the introduction of the difluoromethyl group at the meta- or para-position of pyridines .
- Results : This method provides a new way to introduce fluorinated components into molecules .
properties
IUPAC Name |
3-(difluoromethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOUSFRKYIBWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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